N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
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Description
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Biological Activity
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C16H20N4O2S2 and a molecular weight of approximately 366.48 g/mol. The structure features a benzothiazole moiety linked to a sulfonamide group, which is significant for its biological interactions.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting the proliferation of cancer cells. This is primarily assessed through assays such as the Sulforhodamine B (SRB) assay, which quantifies total protein synthesis as an indicator of cell viability and proliferation.
- Targeting Specific Pathways : It is suggested that the compound interacts with pathways involved in tumor growth regulation, potentially including the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Leukemia Cells : A study demonstrated that treatment with this compound resulted in significant growth inhibition in human leukemia cell lines, with an IC50 value of 15 µM. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways.
- Lung Cancer Model : In another study involving lung cancer models, the compound showed an IC50 value of 12 µM. The results indicated that it could effectively reduce tumor size in xenograft models, suggesting its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-7-5-6-14-24(15)29(26,27)17-12-10-16(11-13-17)20(25)22-21-23(2)18-8-3-4-9-19(18)28-21/h3-4,8-13,15H,5-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZNKNVKFIMBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.